molecular formula C5H9NO2 B2615673 (4R)-4-Hydroxy-1-methylpyrrolidin-2-one CAS No. 252642-41-4

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one

Cat. No. B2615673
CAS RN: 252642-41-4
M. Wt: 115.132
InChI Key: YRVPVSMWSPGZSV-SCSAIBSYSA-N
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Description

“(4R)-4-Hydroxy-1-methylpyrrolidin-2-one” is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1 . This indicates that the compound has a pyrrolidinone ring, with a hydroxy group at the 4-position and a methyl group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

It is typically stored at a temperature of 4 degrees Celsius .

Mechanism of Action

The exact mechanism of action of (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid is not fully understood. However, it is believed to act through various pathways, including the modulation of neurotransmitter systems and the regulation of oxidative stress and inflammation. (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid has been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
(4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid has been shown to have various biochemical and physiological effects in the body. It is involved in the synthesis of glutathione, a powerful antioxidant that helps to protect cells from oxidative damage. (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid has also been shown to modulate the immune system and to have anti-inflammatory effects. Additionally, it has been shown to improve liver function and to have a protective effect against liver damage.

Advantages and Limitations for Lab Experiments

(4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable and has a long shelf life, making it a convenient compound for use in experiments. However, there are some limitations to its use. (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid can be difficult to dissolve in water and may require the use of organic solvents. Additionally, it may interact with other compounds in the experimental system, which could affect the results.

Future Directions

There are several potential future directions for research on (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid. One area of interest is its potential use as a treatment for Alzheimer's disease and other neurological disorders. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid may have applications in the field of sports nutrition, as it has been shown to improve athletic performance and reduce fatigue. Further studies are needed to determine the mechanisms underlying these effects and to determine the optimal dosage and timing of supplementation.

Synthesis Methods

(4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of a suitable precursor with a reagent under specific conditions to yield (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid. Microbial fermentation involves the use of microorganisms such as bacteria or fungi to produce (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid through metabolic pathways.

Scientific Research Applications

(4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid has been studied for its potential therapeutic applications, including its use as a cognitive enhancer and as a treatment for various neurological disorders. It has been shown to improve memory and cognitive function in animal models and in human clinical trials. (4R)-4-Hydroxy-1-methylpyrrolidin-2-oneic acid has also been studied for its potential neuroprotective effects and its ability to reduce oxidative stress and inflammation in the brain.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4R)-4-hydroxy-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVPVSMWSPGZSV-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252642-41-4
Record name (4R)-4-hydroxy-1-methylpyrrolidin-2-one
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